Stereochemical Fidelity: The (2R,4S) Configuration as a Prerequisite for NOS Binding
The (2R,4S) stereochemistry is not arbitrary; it is a key determinant for engagement with specific biological targets. A co-crystal structure (PDB 6NGQ) of a derivative of this compound bound to rat neuronal nitric oxide synthase (nNOS) provides direct structural evidence that the (2R,4S)-4-fluoropyrrolidin-2-yl moiety adopts a specific, productive binding pose within the enzyme's active site [1]. This demonstrates that the defined stereochemistry is essential for achieving this particular binding mode, an interaction that cannot be assumed for its stereoisomers.
| Evidence Dimension | Binding Mode and Spatial Occupancy in Enzyme Active Site |
|---|---|
| Target Compound Data | (2R,4S)-4-fluoropyrrolidin-2-yl moiety bound to rat nNOS heme domain, with defined electron density confirming its orientation (PDB: 6NGQ) |
| Comparator Or Baseline | Other stereoisomers ((2R,4R), (2S,4S), (2S,4R)): Predicted to exhibit steric clashes or different binding poses, though no co-crystal structures are available for these comparators |
| Quantified Difference | Not applicable; evidence is qualitative/structural but demonstrates target engagement specific to the (2R,4S) configuration |
| Conditions | X-ray crystallography of rat neuronal nitric oxide synthase heme domain in complex with a ligand containing the ((2R,4S)-4-fluoropyrrolidin-2-yl)methanol-derived moiety |
Why This Matters
For researchers designing NOS inhibitors, the (2R,4S) isomer is the only stereoisomer with documented, favorable binding to the nNOS active site; using any other isomer would likely abolish this specific, productive interaction.
- [1] RCSB PDB. PDB Entry 6NGQ: Structure of rat neuronal nitric oxide synthase heme domain in complex with 6-(3-fluoro-5-(2-((2R,4S)-4-fluoropyrrolidin-2-yl)ethyl)phenethyl)-4-methylpyridin-2-amine. URL: https://www.rcsb.org/structure/6NGQ (accessed 2026-04-15). View Source
